3-Chloro-5-fluoro-4-methoxybenzamide
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Description
3-Chloro-5-fluoro-4-methoxybenzamide is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4-methoxybenzamide consists of a benzene ring substituted with a chloro group, a fluoro group, and a methoxy group. The benzamide moiety is attached to the benzene ring .Physical And Chemical Properties Analysis
3-Chloro-5-fluoro-4-methoxybenzamide is a solid substance at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Molecular Structure and Intermolecular Interactions
3-Chloro-5-fluoro-4-methoxybenzamide is a compound that has been studied for its molecular structure and the influence of intermolecular interactions on its geometry. The molecular structure of similar compounds has been characterized using techniques such as single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies have shown that intermolecular interactions, such as dimerization and crystal packing, have significant effects on the molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Synthesis and Characterization
The synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves multiple steps including the use of 4-chloro-2-fluoroanisole. This process includes reactions with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate, leading to the formation of the desired product with a total yield of 63.5%. The structures of the products were confirmed using techniques like CIMS, 1HNMR, and 13CNMR (Zhou Yu, 2002).
Antimicrobial Applications
Research has also been conducted on derivatives of 3-methoxybenzamide, exploring their potential as antimicrobial agents. For instance, alkyl derivatives of 3-methoxybenzamide have been identified as potent antistaphylococcal compounds, albeit with suboptimal drug-like properties. Further exploration led to the identification of compounds with improved pharmaceutical properties (Haydon et al., 2010).
Pharmacological Evaluation
Another area of application is in the design and pharmacological evaluation of derivatives for potential therapeutic uses. For example, novel 4-thiazolidinone derivatives have been designed, synthesized, and evaluated as agonists of benzodiazepine receptors, indicating their potential as anticonvulsant agents. Some of these derivatives showed significant activity in standard pharmacological tests, suggesting their relevance in the development of new therapeutic agents (Faizi et al., 2017).
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWZMUJOLNVHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291992 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzamide | |
CAS RN |
886497-40-1 |
Source
|
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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